Thiazolo[5,4-C]pyridine-2-thiol
Overview
Description
Thiazolo[5,4-C]pyridine-2-thiol is a heterocyclic compound that combines the structural features of thiazole and pyridine. This compound is of significant interest due to its potential biological and pharmacological activities. The presence of both nitrogen and sulfur atoms in its structure contributes to its unique chemical properties and reactivity.
Mechanism of Action
Target of Action
Thiazolo[5,4-C]pyridine-2-thiol is a part of the thiazolo[4,5-b]pyridines class of compounds . These compounds are biologically relevant purine bioisosteres and have been reported to interact with a wide range of receptor targets . Some representatives of this class have been reported as histamine H3 receptor antagonists .
Biochemical Analysis
Biochemical Properties
Thiazolo[5,4-C]pyridine-2-thiol plays a significant role in biochemical reactions . It interacts with various enzymes, proteins, and other biomolecules, contributing to the complex network of biochemical interactions.
Cellular Effects
This compound has been observed to have profound effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact mechanism is still under study and is expected to provide valuable insights into its biochemical properties .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is being collected .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Studies are being conducted to observe any threshold effects, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in several metabolic pathways . It interacts with various enzymes or cofactors, and may also affect metabolic flux or metabolite levels .
Transport and Distribution
It may interact with transporters or binding proteins, and may also affect its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Thiazolo[5,4-C]pyridine-2-thiol can be synthesized through various methods. One common approach involves the reaction of ortho-amino(diisopropyldithiocarbamato)pyridine with carboxylic acid and phosphorus oxychloride . This method yields the desired compound in reasonable quantities.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic synthesis and scale-up processes can be applied. These methods typically involve optimizing reaction conditions, using suitable solvents, and employing efficient purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Thiazolo[5,4-C]pyridine-2-thiol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to the corresponding thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at different positions on the thiazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiazolidine derivatives, and various substituted thiazolo[5,4-C]pyridine derivatives.
Scientific Research Applications
Thiazolo[5,4-C]pyridine-2-thiol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Research is ongoing to explore its anticancer properties and its role as an enzyme inhibitor.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridine: This compound shares a similar core structure but differs in the position of the nitrogen and sulfur atoms.
Thiazolo[3,2-a]pyridine: Another related compound with a different arrangement of the thiazole and pyridine rings.
Uniqueness
Thiazolo[5,4-C]pyridine-2-thiol is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties.
Biological Activity
Thiazolo[5,4-C]pyridine-2-thiol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial, antifungal, antiviral, and anticancer properties, supported by research findings and case studies.
Structural Characteristics
This compound features a fused thiazole and pyridine ring structure with a thiol (-SH) group. This unique configuration enhances its reactivity and potential biological interactions. The molecular formula is with a molecular weight of 168.24 g/mol .
1. Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various bacterial strains. Studies indicate that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibacterial agents.
2. Antifungal Properties
Research has shown that this compound exhibits antifungal activity as well. It has been tested against common fungal pathogens, indicating effectiveness in inhibiting their growth, which is crucial for addressing fungal infections that are resistant to conventional treatments.
4. Anticancer Potential
This compound has been evaluated for its anticancer properties. Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly through mechanisms involving the modulation of apoptosis-related proteins such as Bax and Bcl-2. For instance, compounds derived from this scaffold have shown selective cytotoxicity towards cancer cells while sparing normal cells .
The biological activity of this compound can be attributed to its ability to interact with various biomolecules:
- Enzyme Inhibition : It is believed to inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Metal Chelation : The thiol group can chelate metal ions, which may contribute to its biological effects by disrupting metal-dependent processes in pathogens or cancer cells.
- Receptor Interaction : Similar compounds have shown the ability to bind to various receptors, including histamine receptors and kinases involved in cancer pathways .
Research Findings and Case Studies
Future Directions
Research into this compound is ongoing, focusing on:
- Optimization of Structure : Modifying the compound's structure to enhance its biological activity and selectivity.
- In Vivo Studies : Conducting animal studies to evaluate safety and efficacy before clinical trials.
- Broader Applications : Exploring its potential in other therapeutic areas such as anti-inflammatory treatments due to its unique chemical properties.
Properties
IUPAC Name |
1H-[1,3]thiazolo[5,4-c]pyridine-2-thione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4N2S2/c9-6-8-4-1-2-7-3-5(4)10-6/h1-3H,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHVPVAPCPMORFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC2=C1NC(=S)S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.